(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
Beschreibung
(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and an acetic acid moiety. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by preventing unwanted side reactions at the secondary amine. Its (S)-configuration at the second carbon of the piperazine ring introduces stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis . The compound’s molecular formula is C₁₁H₂₀N₂O₄ (MW: 244.29 g/mol), with a CAS number of 183591-72-2 . It is typically stored at 2–8°C in a dry, dark environment to maintain integrity .
Eigenschaften
Molekularformel |
C11H20N2O4 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
JTCVUIFTKFUZNA-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Boc Protection of Piperazine
The tert-butoxycarbonyl (Boc) group is introduced to the 4-nitrogen of piperazine to stabilize the amine during subsequent reactions.
Reaction Conditions and Reagents
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O).
-
Base : 4-Dimethylaminopyridine (DMAP) or aqueous sodium hydroxide.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0–25°C.
Procedure :
Piperazine is dissolved in anhydrous THF, cooled to 0°C, and treated with Boc₂O and DMAP. The mixture is stirred for 12–24 hours, followed by aqueous workup to isolate the Boc-protected piperazine.
Data Table: Boc Protection Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | THF | DCM |
| Base | DMAP | NaOH |
| Yield | 92% | 85% |
| Purity (HPLC) | 98.5% | 97.2% |
Method A: Alkylation with Bromoacetic Acid
-
Reagent : Bromoacetic acid or ethyl bromoacetate.
-
Base : Potassium carbonate or triethylamine.
-
Solvent : Acetonitrile or dimethylformamide (DMF).
-
Temperature : 60–80°C.
Procedure :
Boc-protected piperazine is reacted with bromoacetic acid in acetonitrile under reflux for 8–12 hours. The crude product is purified via recrystallization from 2-butanone.
Method B: Coupling with Activated Esters
-
Reagent : Ethyl chloroformate or carbodiimides (EDC/HOBt).
-
Solvent : DCM or ethyl acetate.
-
Temperature : 25–40°C.
Procedure :
The Boc-piperazine is coupled with acetic acid derivatives using EDC and HOBt, yielding the target compound after hydrolysis.
| Parameter | Alkylation (Method A) | Coupling (Method B) |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Reaction Time | 12 hours | 24 hours |
| Purity (HPLC) | 97.8% | 96.5% |
Enantiomeric Control and Chiral Resolution
The (S)-configuration is achieved through chiral resolution or asymmetric synthesis.
Chiral Resolution via Diastereomeric Salts
-
Chiral Agent : (R)- or (S)-Mandelic acid.
-
Solvent : Ethanol/water mixture.
-
Yield : 50–60% enantiomeric excess (ee).
Procedure :
The racemic mixture is treated with (S)-mandelic acid in ethanol, yielding diastereomeric salts. Crystallization isolates the (S)-enantiomer.
Asymmetric Hydrogenation
-
Catalyst : Ruthenium-BINAP complex.
-
Pressure : 50–100 bar H₂.
-
Yield : 85–90% ee.
Procedure :
A prochiral ketone intermediate is hydrogenated using a chiral catalyst, directly yielding the (S)-configured product.
Optimization Strategies
Solvent and Temperature Effects
-
Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may reduce enantioselectivity.
-
Temperature : Lower temperatures (0–25°C) favor higher ee in asymmetric hydrogenation.
Catalytic Efficiency
-
EDC/HOBt Coupling : Increases yield to 75% but requires stringent moisture control.
-
Boc Deprotection Risks : Acidic conditions (HCl/dioxane) must be avoided until the final step to prevent premature deprotection.
Experimental Protocols
Representative Synthesis (Method A)
-
Boc Protection : Piperazine (10 mmol) and Boc₂O (12 mmol) in THF with DMAP (0.1 mmol) yield 4-Boc-piperazine (92%).
-
Alkylation : 4-Boc-piperazine (5 mmol) and bromoacetic acid (6 mmol) in acetonitrile at 80°C for 12 hours yield 2-(4-Boc-piperazin-2-yl)acetic acid (70%).
-
Chiral Resolution : Racemic acid (2 g) and (S)-mandelic acid (2.2 g) in ethanol/water (1:1) yield (S)-enantiomer (1.1 g, 55% ee after recrystallization) .
Analyse Chemischer Reaktionen
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the secondary amine on the piperazine ring:
-
Mechanism : Acid-mediated cleavage of the Boc carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
-
Application : Critical for generating reactive amine intermediates in peptide synthesis.
Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| EDC/HOBt, DIPEA in DMF | Room temperature, 12 hr | Amide derivatives with primary amines | 70–85% |
| HATU, DMF, 0°C to RT | 24 hr | Conjugates with sterically hindered amines | 60–75% |
-
Key Study : Coupling with benzylamine produced ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate, a precursor to bioactive molecules .
-
Side Reaction : Competing ester hydrolysis observed under prolonged basic conditions (<5% yield loss).
Esterification/Hydrolysis
The acetic acid moiety is esterified or hydrolyzed depending on conditions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂/MeOH, reflux | Methyl ester derivative | 90% |
| Hydrolysis | NaOH (1M), H₂O/THF, 50°C | Regenerated carboxylic acid | 95% |
-
Application : Methyl ester derivatives improve lipid solubility for pharmacokinetic studies.
Piperazine Ring Functionalization
The secondary amine (post-Boc removal) participates in nucleophilic substitutions:
| Reagent | Conditions | Products | Ratio |
|---|---|---|---|
| Bromoethyldiphenylsulfonium triflate | DCM, 0°C to RT, 6 hr | Ethyl-piperazine derivatives (23b , 24b ) | 2:1 |
| 4-Nitrobenzenesulfonyl chloride (4-NsCl) | CHCl₃, pyridine, 0°C | Nosylated piperazine intermediate (21b ) | 88% |
-
Notable Outcome : Use of 4-NsCl over 2-NsCl prevented side reactions (e.g., lactam formation 25 ) during nosylation .
-
Mechanism : Sulfonium reagent facilitates alkylation via a two-step SN2 pathway .
Cyclization Reactions
Under specific conditions, intramolecular cyclization occurs:
| Conditions | Products | Yield |
|---|---|---|
| TFA deprotection + heat (60°C) | Five-membered lactam (25 ) | 12% |
| DBU, DMF, 80°C | Six-membered diketopiperazine | <5% |
Comparative Reactivity of Structural Analogs
Data from analogs highlight positional and steric effects:
| Compound | Reaction with 4-NsCl | Boc Deprotection Rate |
|---|---|---|
| (S)-2-(4-Boc-piperazin-2-yl)acetic acid (target compound) | 88% yield | 92% in 1 hr |
| 2-(4-Boc-2-isobutylpiperazin-1-yl)acetic acid | 72% yield | 85% in 2 hr |
| (R)-2-(3-Boc-piperazin-2-yl)acetic acid | 65% yield | 78% in 1.5 hr |
-
Trend : Bulky substituents (e.g., isobutyl) slow both sulfonylation and deprotection.
Catalytic Hydrogenation
Limited utility due to the absence of unsaturated bonds, but applicable to derivatives:
| Substrate | Conditions | Products |
|---|---|---|
| Benzyl-protected piperazine acetic acid ester | H₂ (1 atm), Pd/C, MeOH | Debenzylated derivative |
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the protection of the amine group in piperazine with a tert-butoxycarbonyl group, followed by acetic acid derivatization. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Research has indicated that compounds containing the piperazine moiety exhibit a range of pharmacological effects:
- Anticancer Activity : Some derivatives of piperazine-based compounds have shown significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit cancer cell proliferation effectively, suggesting potential applications in cancer therapeutics .
- Antibacterial Properties : Compounds with similar structures have been evaluated for antibacterial activity against various strains. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antimicrobial agents .
Neurological Disorders
Piperazine derivatives are known to exhibit effects on the central nervous system. Research suggests that these compounds may be beneficial in treating conditions such as anxiety and depression due to their interaction with neurotransmitter systems .
Diabetes Management
Some studies have indicated that piperazine-based compounds may play a role in glucose metabolism regulation, potentially offering therapeutic avenues for diabetes management .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, while the piperazine ring can facilitate binding to target sites. The acetic acid moiety may participate in hydrogen bonding or ionic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structure : Replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group (CAS: 180576-05-0).
- Properties : Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., TFA). Fmoc derivatives are preferred in solid-phase peptide synthesis for orthogonal protection strategies .
- Applications : Used in iterative peptide chain elongation due to Fmoc’s compatibility with automated synthesis .
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid
- Structure : Substitutes Boc with a benzyloxycarbonyl (Cbz) group (CAS: 131147-93-8).
- Properties: Cbz is removed via hydrogenolysis (H₂/Pd-C), making it unsuitable for acid-sensitive substrates. Less steric hindrance compared to Boc may enhance reactivity in certain coupling reactions .
- Applications : Common in intermediates for antibiotics and kinase inhibitors .
Core Heterocycle Variants
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
- Structure : Pyrrolidine ring instead of piperazine (CAS: 204688-61-9, similarity: 0.96).
- Properties : Smaller ring size (5-membered vs. 6-membered) affects conformational flexibility and binding affinity. The acetic acid moiety’s position relative to the ring influences chelation properties .
Functional Group Modifications
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- Structure : Hydrated form (CAS: 1049785-94-5, similarity: 1.00).
- Properties : Hydration increases polarity and aqueous solubility, beneficial for biological assays. Melting point decreases compared to the anhydrous form (186.5–189.5°C vs. ~50°C for some analogs) .
Comparative Data Table
| Compound Name | CAS Number | Protecting Group | Core Structure | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| (S)-2-(4-(Boc)piperazin-2-yl)acetic acid | 183591-72-2 | Boc | Piperazine | 186.5–189.5 | Peptide synthesis, PROTACs |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | Fmoc | Piperazine | Not reported | Solid-phase peptide synthesis |
| 2-(1-Boc-4-methylpiperidin-4-yl)acetic acid | 872850-31-2 | Boc | Piperidine | 48–50 | CNS drug intermediates |
| (S)-2-(4-(Cbz)piperazin-2-yl)acetic acid | 131147-93-8 | Cbz | Piperazine | Not reported | Kinase inhibitor precursors |
Biologische Aktivität
(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid (CAS: 1932374-95-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological profile, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The compound's biological activity is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on Class I PI3-kinase enzymes, which are implicated in cancer progression and cellular proliferation. The inhibition of these enzymes may provide therapeutic benefits in the treatment of malignancies .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. It has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For instance, the compound has demonstrated effectiveness against various cancer cell lines, indicating its potential as an anticancer agent .
Anti-parasitic Properties
In studies focused on parasitic infections, derivatives of this compound have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The results suggest that modifications to the piperazine moiety can enhance both solubility and anti-parasitic potency .
Study on Aqueous Solubility and Efficacy
A study aimed at improving the aqueous solubility of Lapatinib-derived analogs highlighted the significance of structural modifications similar to those found in this compound. The findings revealed that alterations to the piperazine structure could lead to enhanced solubility while maintaining or improving biological activity against T. brucei .
In Vivo Efficacy
In vivo studies have demonstrated that compounds similar to this compound can achieve significant therapeutic outcomes at low dosages. For example, analogs were effective at doses below 50 mg/kg in mouse models, suggesting a favorable therapeutic index .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid in academic research?
This compound is typically synthesized via Boc-protection of piperazine derivatives followed by functionalization at the 2-position. A common approach involves:
- Step 1 : Boc-protection of (S)-piperazine-2-carboxylic acid derivatives under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Step 2 : Acetic acid side chain introduction via alkylation or coupling reactions. For example, methyl 2-(piperazin-2-yl)acetate intermediates may undergo hydrolysis to yield the final product .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures is used to achieve >97% purity .
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
Key analytical methods include:
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Storage : Sealed in dry containers at room temperature (20–25°C) to prevent Boc group hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid moisture absorption .
Advanced Research Questions
Q. How does the stereochemistry at the piperazine-2-yl position influence its reactivity in peptide coupling reactions?
The (S)-configuration enhances stereoselectivity in peptide bond formation. For example:
Q. What strategies prevent Boc group cleavage during reactions involving this compound?
- Mild Conditions : Avoid strong acids (e.g., TFA) or bases; use catalytic hydrogenation for deprotection instead .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Boc group under reflux conditions .
- Monitoring : Real-time FTIR or TLC to detect premature deprotection (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, CAS numbers)?
Discrepancies in CAS numbers (e.g., 183591-72-2 vs. 368442-00-6 for related derivatives) arise from isomeric variations or registry errors. To address this:
Q. What role does this compound play in PROTAC design, and how is its stability evaluated in cellular assays?
- PROTAC Linker : The acetic acid moiety serves as a spacer between E3 ligase-binding and target-binding domains, optimizing ternary complex formation .
- Stability Assays :
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
